molecular formula C32H20CoN12 B12504505 Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine

Cat. No.: B12504505
M. Wt: 631.5 g/mol
InChI Key: LEZDMLSONPDWAZ-UHFFFAOYSA-N
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Description

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is an organometallic compound with the chemical formula C₃₂H₂₀CoN₁₂. It is a derivative of phthalocyanine, a macrocyclic compound that is structurally similar to porphyrins. This compound is known for its vibrant green color and is used in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine can be synthesized through a multi-step process involving the reaction of cobalt salts with phthalocyanine precursors. One common method involves the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of cobalt(II) chloride under reflux conditions. The reaction is typically carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalocyanine derivatives, cobalt(III) complexes, and reduced cobalt species .

Scientific Research Applications

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The cobalt center can undergo redox changes, allowing it to participate in catalytic cycles. The amino groups enhance its solubility and reactivity, making it a versatile compound in various applications .

Comparison with Similar Compounds

Similar Compounds

    Cobalt(II) phthalocyanine: Lacks the amino groups, making it less reactive in certain substitution reactions.

    Copper(II) 2,9,16,23-tetraamino-phthalocyanine: Similar structure but with copper as the central metal, leading to different redox properties.

    Iron(II) 2,9,16,23-tetraamino-phthalocyanine: Iron as the central metal, used in different catalytic applications.

Uniqueness

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is unique due to its combination of cobalt’s redox properties and the presence of amino groups, which enhance its reactivity and solubility. This makes it particularly useful in applications requiring high catalytic activity and stability .

Properties

Molecular Formula

C32H20CoN12

Molecular Weight

631.5 g/mol

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine

InChI

InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2

InChI Key

LEZDMLSONPDWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2]

Related CAS

123385-16-0

Origin of Product

United States

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